

A Comparative Guide to p38 MAPK Inhibitors: AL 8697 versus VX-745

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Compound of Interest		
Compound Name:	AL 8697	
Cat. No.:	B1662642	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the selectivity and potency of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: **AL 8697** and VX-745 (also known as Neflamapimod). The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their studies.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a key therapeutic target.[2] **AL 8697** and VX-745 are both potent inhibitors of the p38α isoform, the most well-characterized member of the p38 MAPK family.[3][4] This guide will delve into a direct comparison of their in vitro potency, selectivity against various kinases, and the experimental methodologies used to generate this data.

Potency and Selectivity: A Head-to-Head Comparison

The following tables summarize the available quantitative data on the potency and selectivity of **AL 8697** and VX-745.



Table 1: Potency against p38 MAPK Isoforms

Compound	Target	IC50 (nM)	Fold Selectivity (p38β vs p38α)
AL 8697	ρ38α	6[3][5]	14-fold[3][5]
p38β	82[3][5]		
VX-745	ρ38α	10[6]	22-fold[6]
p38β	220[6]		

Table 2: Kinase Selectivity Profile

Compound	Selectivity Panel Size	Key Findings	Notable Off-Targets (Inhibition < 10 μM)
AL 8697	91 Kinases	300-fold greater selectivity for p38α over the other kinases in the panel.[3][5]	Not specified in available literature.
VX-745	50 Other Kinases	No significant inhibition of other MAP kinases (except MKK6) or any of the other 50 kinases tested at 2 µM concentration.[2]	ABL1, BLK, CSF1R, DDR1, FGR, FYN, LCK, LYN, PDGFRB, SRC, YES (from a separate 317 kinase panel).

Table 3: Cellular Activity



Compound	Assay	Cell Type	IC50 (nM)
VX-745	IL-1β Production	Human Peripheral Blood Mononuclear Cells (PBMCs)	45-56[2][6]
TNFα Production	Human Peripheral Blood Mononuclear Cells (PBMCs)	51-52[2][6]	
IL-1β Release	Whole Blood	150[2]	-
TNFα Release	Whole Blood	180[2]	-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are the protocols for the key experiments cited in this guide.

Enzymatic Assay for p38 MAPK Inhibition (VX-745)

A spectrophotometric coupled-enzyme assay was utilized to determine the IC50 values for the inhibition of p38 α and p38 β by VX-745.[6]

- Enzyme and Inhibitor Incubation: A fixed concentration of recombinant p38α (15 nM) or p38β (15 nM) was incubated with varying concentrations of VX-745 (dissolved in DMSO) for 10 minutes at 30°C.
- Reaction Mixture: The incubation was performed in a 0.1 M HEPES buffer (pH 7.5) containing 10% glycerol, 10 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 200 μM NADH, 150 μg/mL pyruvate kinase, 50 μg/mL lactate dehydrogenase, and 200 μM of a peptide substrate (EGF receptor peptide: KRELVEPLTPSGEAPNQALLR).[6]
- Reaction Initiation: The kinase reaction was initiated by the addition of ATP. The final ATP concentration was 100 μ M for the p38 α assay and 70 μ M for the p38 β assay.[6]
- Data Acquisition: The rate of the reaction was monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.



 IC50 Determination: IC50 values were calculated from the rate data as a function of the inhibitor concentration.

Cellular Assay for Cytokine Production (VX-745)

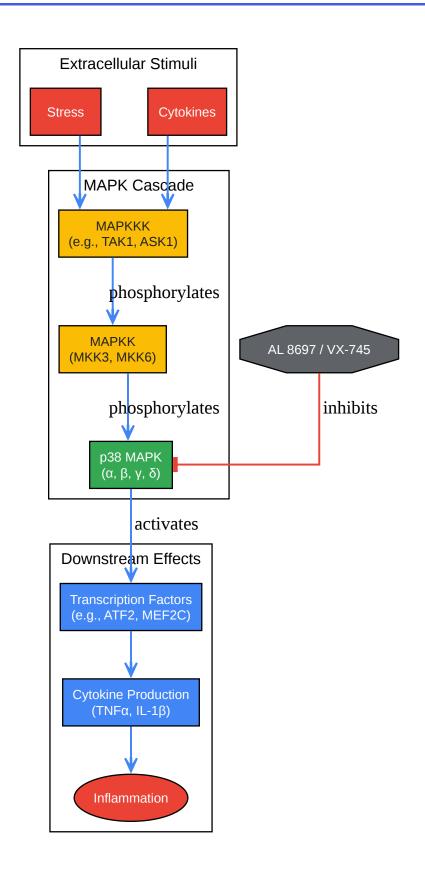
The inhibitory effect of VX-745 on the production of pro-inflammatory cytokines was assessed in human peripheral blood mononuclear cells (PBMCs) and whole blood.

- Cell Stimulation: Human PBMCs were stimulated with lipopolysaccharide (LPS) to induce the production of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNFα).[2]
- Inhibitor Treatment: The stimulated cells were treated with varying concentrations of VX-745.
- Cytokine Measurement: The concentration of IL-1 β and TNF α in the cell culture supernatant was quantified using a suitable immunoassay, such as an ELISA.
- IC50 Calculation: The IC50 values were determined by plotting the percentage of cytokine inhibition against the concentration of VX-745.

Visualizing the Molecular Context

To better understand the mechanism of action and the experimental approaches, the following diagrams have been generated using Graphviz.

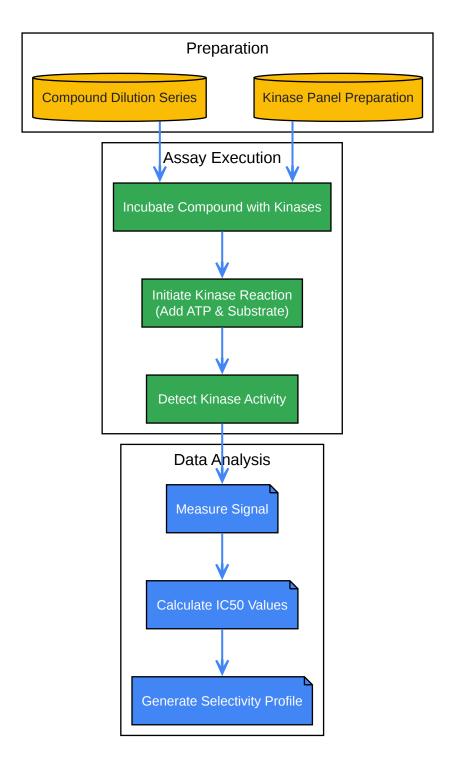




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Caption: The p38 MAPK signaling pathway and the point of inhibition by AL 8697 and VX-745.





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